4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a benzenesulfonamide moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Pyrimidine derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of activities associated with pyrimidine derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a nucleophilic aromatic substitution reaction involving 2,4,5-trichloropyrimidine and a suitable nucleophile such as 2-(2-fluorophenoxy)aniline in the presence of a base like N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety can be introduced via a sulfonation reaction using benzenesulfonyl chloride and a suitable amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific biological pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide: Lacks the ethyl group, which may affect its binding affinity and biological activity.
4-ethyl-N-(2-(2-chlorophenoxy)pyrimidin-5-yl)benzenesulfonamide: Substitution of fluorine with chlorine can lead to differences in electronic properties and reactivity.
Uniqueness
4-ethyl-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is unique due to the presence of both the ethyl and fluorophenoxy groups, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-13-7-9-15(10-8-13)26(23,24)22-14-11-20-18(21-12-14)25-17-6-4-3-5-16(17)19/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDGJVCRQSMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.